molecular formula C30H33NO6 B303667 Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

カタログ番号 B303667
分子量: 503.6 g/mol
InChIキー: CUJWEONNSQNYDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMEQ-Tic, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.

作用機序

Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate acts as a selective antagonist of the delta opioid receptor (DOR). DORs are involved in the modulation of pain, mood, and reward pathways in the brain. By blocking DORs, Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can reduce drug cravings, alleviate pain, and potentially inhibit cancer cell growth.
Biochemical and Physiological Effects
Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have a high affinity and selectivity for DORs. It has also been shown to have a long duration of action, making it a promising therapeutic agent. In animal models, Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to reduce drug-seeking behavior, alleviate pain, and inhibit cancer cell growth.

実験室実験の利点と制限

One advantage of using Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in lab experiments is its high selectivity for DORs, which allows for more specific targeting of these receptors. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

将来の方向性

There are several potential future directions for the study of Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One direction is the development of new analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in combination with other therapeutic agents for the treatment of various diseases. Additionally, further research is needed to elucidate the exact mechanism of action of Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate and its potential for clinical use.
Conclusion
Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a compound that has shown potential as a therapeutic agent in various diseases. Its selective antagonism of DORs makes it a promising candidate for the treatment of drug addiction, pain, and cancer. Further research is needed to fully understand its mechanism of action and potential clinical applications.

合成法

Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized through a multistep process that involves the reaction of 2-methylphenylacetic acid with ethyl oxalyl chloride to form ethyl 2-methylphenylglyoxylate. The resulting product is then reacted with 4-methoxyaniline to form ethyl 7-(4-methoxyphenyl)-2-methyl-4-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. The final step involves the reaction of the previous product with 2-methylbenzylamine to form Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate.

科学的研究の応用

Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied for its potential as a therapeutic agent in various diseases, including drug addiction, pain, and cancer. In drug addiction, Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to reduce drug-seeking behavior in animal models of addiction. In pain management, Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have analgesic effects in animal models of neuropathic pain. In cancer, Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

特性

製品名

Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

分子式

C30H33NO6

分子量

503.6 g/mol

IUPAC名

diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C30H33NO6/c1-6-36-29(33)24-18(4)31-23-16-22(19-12-14-20(35-5)15-13-19)26(30(34)37-7-2)28(32)27(23)25(24)21-11-9-8-10-17(21)3/h8-15,22,25-26,31H,6-7,16H2,1-5H3

InChIキー

CUJWEONNSQNYDL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC=C(C=C4)OC

正規SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC=C(C=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。